BENGHE Foundational & Exploratory

Check Availability & Pricing

SRA-737: A Technical Guide to a Selective CHK1
Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sra-737

Cat. No.: B606549

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable small
molecule inhibitor of Checkpoint kinase 1 (CHK1).[1][2][3] CHKL1 is a critical serine/threonine
kinase and a key regulator of the DNA Damage Response (DDR) pathway, playing a central
role in cell cycle checkpoint control.[1][4] In cancer cells, which often exhibit increased intrinsic
replication stress due to oncogenic drivers or defects in DNA repair machinery, there is a
heightened dependency on CHKZ1 for survival.[4] This dependency presents a therapeutic
window for CHK1 inhibitors like SRA-737, which can induce synthetic lethality in tumor cells.[4]
This technical guide provides an in-depth overview of the discovery, development, mechanism
of action, and preclinical and clinical evaluation of SRA-737.

Discovery and Development

SRA-737 was discovered through a collaboration between Sareum and the Institute of Cancer
Research, with funding from Cancer Research UK.[5] It was identified as a potent and selective
CHK1 inhibitor with favorable pharmacokinetic properties, including high oral bioavailability.[3]
Preclinical development demonstrated its ability to abrogate DNA damage-induced cell cycle
arrest and potentiate the cytotoxicity of DNA-damaging agents.[3][4] Subsequently, SRA-737
has been evaluated in Phase 1 and 2 clinical trials as both a monotherapy and in combination
with other agents, such as the chemotherapeutic drug gemcitabine.[5][6][7][8]
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Mechanism of Action

SRA-737 selectively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[4]
This prevents the CHK1-mediated phosphorylation of its downstream targets, which are crucial
for instituting cell cycle arrest in response to DNA damage or replication stress.[4] By
abrogating the S and G2/M checkpoints, SRA-737 forces cancer cells with a high level of DNA
damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][9] This
mechanism of action is particularly effective in cancer cells with a compromised G1 checkpoint,
often due to mutations in TP53, as they are more reliant on the S and G2/M checkpoints for
survival.[9]

Signaling Pathway

The ATR-CHK1 signaling pathway is a critical component of the DNA damage response. Upon
replication stress, characterized by the presence of single-stranded DNA (ssDNA) coated by
Replication Protein A (RPA), the ATR kinase is recruited and activated.[1][10] Activated ATR
then phosphorylates and activates CHK1.[10][11] CHK1, in turn, phosphorylates a range of
downstream effectors, including the Cdc25 family of phosphatases, which leads to the inhibition
of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[10] This provides time
for DNA repair to occur. Inhibition of CHK1 by SRA-737 disrupts this signaling cascade,
preventing cell cycle arrest and promoting the accumulation of lethal DNA damage.
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Preclinical Evaluation Workflow for SRA-737
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Rationale for SRA-737 Clinical Trial Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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